molecular formula C16H23NO4 B2713706 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid CAS No. 1892049-22-7

3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid

Cat. No. B2713706
M. Wt: 293.363
InChI Key: NSHKQAJYUDSBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It has been found to be an effective catalyst for amidation and esterification of carboxylic acids .


Synthesis Analysis

The synthesis of similar compounds involves the use of protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Chemical Reactions Analysis

The ability of boronic acids to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides . It has also been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 337.42 . It has a melting point range of 136-138℃ and a predicted boiling point of 443.1±45.0℃ . The compound has a density of 1.292±0.06 g/cm3 .

Scientific Research Applications

Renin Inhibition and Peptide Synthesis

3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid is used in the synthesis of renin inhibitory peptides. A study detailed a highly stereoselective synthesis of a related compound, which served as an intermediate for the preparation of such peptides. These peptides, containing a dipeptide isostere, were shown to be potent inhibitors of human plasma renin, suggesting their potential utility in therapeutic applications related to blood pressure regulation (Thaisrivongs et al., 1987).

Enzymatic Kinetic Resolution and Alkylation

Another study explored the diastereoselective alkylation of 3-aminobutanoic acid, which is structurally similar to 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid. The research demonstrated that enantiomerically pure 3-aminobutanoic acids could be prepared through enzymatic kinetic resolution, indicating the potential for creating enantiomerically pure derivatives of related compounds for use in chemical synthesis (Estermann & Seebach, 1988).

Biocompatible Polymer Production

In the field of material science, derivatives of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid could be utilized for the production of biocompatible polymers. A specific example is the synthesis of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from related epoxide derivatives, demonstrating the utility of such compounds in creating environmentally benign materials (Tsai et al., 2016).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12-8-6-11(7-9-12)16(4,5)10-13(18)19/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHKQAJYUDSBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid

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